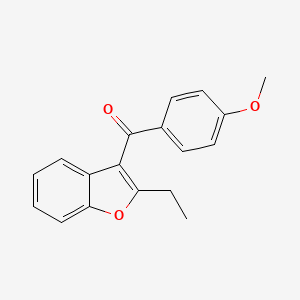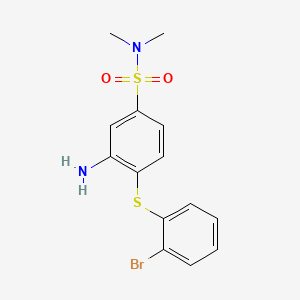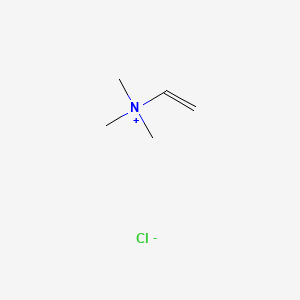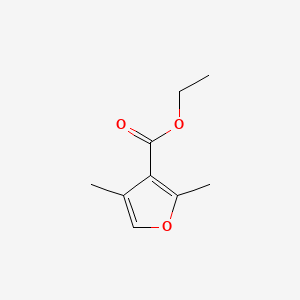![molecular formula C14H16FNO4 B1615623 Diethyl 2-[(4-fluoroanilino)methylene]malonate CAS No. 26832-96-2](/img/structure/B1615623.png)
Diethyl 2-[(4-fluoroanilino)methylene]malonate
Overview
Description
Diethyl 2-[(4-fluoroanilino)methylene]malonate, also known as 4-FAM, is a synthetic compound with a wide range of applications in the fields of biochemistry and physiology. It is a versatile compound that has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. 4-FAM has also been used in scientific research, as it has been found to be a valuable tool for understanding the biochemical and physiological effects of various compounds.
Scientific Research Applications
Precursor for Quinoline Derivatives with Biological Activities
Diethyl 2-[(4-fluoroanilino)methylene]malonate serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives exhibit a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotective properties. The synthesis of such molecules, specifically diethyl 2-((4-nitroanilino)methylene)malonate, involves a nucleophilic vinyl substitution process that can be performed at room temperature. This method provides an efficient pathway for producing these important compounds on an industrial scale, highlighting its significance in pharmaceutical research and development (Valle et al., 2018).
Supramolecular Architecture
The supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates has been explored, revealing the critical role of hydrogen bonding due to regioisomerism. These compounds exhibit unique crystal structures that are significantly influenced by intramolecular and intermolecular hydrogen bonding. The study of these structural characteristics can enhance our understanding of molecular interactions, which is vital in the design of new materials and molecules with desired properties (Ilangovan et al., 2013).
Fluorochromic Dyes
Diethyl [(acridinium-9-ylamino)methylene]malonate and related compounds have been investigated for their potential as fluorochromic dyes. These studies have focused on understanding the photoinduced intramolecular charge transfer processes within these molecules. Such research is crucial for developing new materials for optical applications, including sensors and imaging technologies. The ability to manipulate the fluorescence characteristics of these dyes through molecular design opens up new avenues for scientific exploration and technological advancement (Pereira & Gehlen, 2006).
High Voltage Lithium Ion Batteries
The use of bis(trimethylsilyl) 2-fluoromalonate derivatives as electrolyte additives in high voltage lithium ion batteries represents another innovative application of related compounds. These additives have shown to improve the performance and longevity of batteries by preventing the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces and maintaining the crystal structure of cathode materials. This research contributes to the development of more efficient and durable power sources for a wide range of electronic devices (Lyu et al., 2019).
properties
IUPAC Name |
diethyl 2-[(4-fluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQPGUZNBTTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344299 | |
| Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26832-96-2 | |
| Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)




![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)


![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)